Cas no 88495-54-9 ((3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid)

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid structure
88495-54-9 structure
Nome del prodotto:(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
Numero CAS:88495-54-9
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD02179172
CID:61169
PubChem ID:6951168

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-N-Boc-Piperidine-3-carboxylic acid
    • (S)-Boc-Nip-OH
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3S)-
    • 3-S-(+)-BOC-piperidinecarboxylic acid
    • S-1-Boc-piperidine-3-carboxylic acid
    • (S )-1-Boc-piperidine-3-carboxylic acid
    • (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
    • (S)-N-Boc-nipecotic acid
    • Boc-(S)-nipecotic acid
    • Boc-L-nipecotic acid
    • L-1-Boc-Nipecotic acid
    • N-Boc-(S)-Nipecotic acid
    • S-Boc-Nipecotic acid
    • 1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
    • Boc-
    • (3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (S)- (ZCI)
    • 1-(1,1-Dimethylethyl) (3S)-1,3-piperidinedicarboxylate (ACI)
    • (3S)-1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
    • (3S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • (3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • (3S)-1-[[(1,1-Dimethylethyl)oxy]carbonyl]-3-piperidinecarboxylic acid
    • (S)-(+)-N-Boc-nipecotic acid
    • (S)-1-Boc-piperidine-3-carboxylic Acid
    • (S)-Boc-nipecotic acid
    • (S)-N-(tert-Butoxycarbonyl)nipecotic acid
    • (S)-N-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • tert-Butyl (S)-3-carboxypiperidine-1-carboxylate
    • 1-(tert-Butoxycarbonyl)piperidine-3(S)-carboxylic acid
    • EN300-111860
    • CS-W002899
    • (S)-1-Boc-Nipecotic acid
    • Q-103066
    • (s)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • (3s)-1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid
    • (S)-1-BOC piperidine-3-carboxylic acid
    • SCHEMBL40056
    • AS-14277
    • AC-7702
    • (3S)-1-{[(1,1-Dimethylethyl)oxy]carbonyl}-3-piperidinecarboxylic acid
    • MFCD02179172
    • AKOS007930568
    • 88495-54-9
    • HY-W002899
    • TS-00597
    • boc-(s)-nip-oh
    • BOC-PIC(3)-OH
    • (S)-1-Boc-piperidine-3-carboxylic acid, 97%
    • (S)-1-(tert-Butoxycarbonyl) piperidine-3-carboxylic acid
    • NXILIHONWRXHFA-QMMMGPOBSA-N
    • AKOS015919853
    • (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
    • MDL: MFCD02179172
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
    • Chiave InChI: NXILIHONWRXHFA-QMMMGPOBSA-N
    • Sorrisi: C(N1CCC[C@H](C(=O)O)C1)(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 229.131408g/mol
  • Carica superficiale: 0
  • XLogP3: 1.1
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 229.131408g/mol
  • Massa monoisotopica: 229.131408g/mol
  • Superficie polare topologica: 66.8Ų
  • Conta atomi pesanti: 16
  • Complessità: 282
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.164
  • Punto di fusione: 165-169 °C
  • Punto di ebollizione: 165-169°C
  • Punto di infiammabilità: 167.4℃
  • Indice di rifrazione: 1.496
  • PSA: 66.84000
  • LogP: 1.65600
  • Pressione di vapore: No data available
  • Rotazione specifica: +53 ~ +61° (c=1, chloroform)
  • Attività ottica: [α]22/D +57°, c = 1 in chloroform

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS09
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319,H400
  • Dichiarazione di avvertimento: P273,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 50
  • Istruzioni di sicurezza: S26; S36; S61
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Store at room temperature
  • Classe di pericolo:IRRITANT
  • Frasi di rischio:R36/37/38

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00883-100G
(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
88495-54-9 97%
100g
¥ 924.00 2023-04-13
eNovation Chemicals LLC
K02951-10g
(S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
88495-54-9 98%
10g
$410 2024-05-24
TRC
B663373-250mg
(S)-1-Boc-piperidine-3-carboxylic Acid
88495-54-9
250mg
$ 50.00 2022-06-07
Enamine
EN300-111860-1.0g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
1g
$24.0 2023-06-09
eNovation Chemicals LLC
D403834-100g
L-1-Boc-Nipecotic acid
88495-54-9 97%
100g
$500 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045644-100g
(S)-Boc-nipecotic acid
88495-54-9 98%
100g
¥829.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00883-25G
(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
88495-54-9 97%
25g
¥ 250.00 2023-04-13
Enamine
EN300-111860-0.1g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
0.1g
$19.0 2023-10-27
Enamine
EN300-111860-2.5g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
2.5g
$25.0 2023-10-27
eNovation Chemicals LLC
D403834-500g
L-1-Boc-Nipecotic acid
88495-54-9 97%
500g
$1200 2024-06-05

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h
Riferimento
Preparation of β2-amino acid derivatives (β2hThr, β2hTrp, β2hMet, β2hPro, β2hLys, pyrrolidine-3-carboxylic acid) by using DIOZ as chiral auxiliary
Gessier, Francois; et al, Helvetica Chimica Acta, 2005, 88(8), 2235-2249

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Water
2.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of stereoisomers of antithrombotic nipecotamides
Zheng, Xiaozhang; et al, Chirality, 1995, 7(2), 90-5

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
Riferimento
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study
Zhou, Huiyu; et al, PLoS One, 2020, 15(7),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  0 °C; 3 atm
Riferimento
Novel Non-Peptide Nociceptin/Orphanin FQ Receptor Agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: Design, Synthesis, and Structure-Activity Relationship of Oral Receptor Occupancy in the Brain for Orally Potent Antianxiety Drug
Hayashi, Shigeo; et al, Journal of Medicinal Chemistry, 2009, 52(3), 610-625

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
Riferimento
Preparation of β-amino acids and synthesis of β-peptides with novel secondary structures
Abele, Stefan, 1999, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; 23 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2, 0 °C
Riferimento
Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity
Grenier, Melissa C. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(3), 371-378

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  0.5 h, -40 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
Riferimento
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Dichloromethane
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
Riferimento
Preparation of β-amino acids and synthesis of β-peptides with novel secondary structures
Abele, Stefan, 1999, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-6-[2-(diphenylphosphino)-6-(1-met… Solvents: Toluene ;  1 min, rt
1.2 10 h, 80 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  0.5 h, -40 °C
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
Riferimento
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Catalysis with Phosphine-Containing Amino Acids in Various "Turn" Motifs
Agarkov, Anton; et al, Journal of Organic Chemistry, 2004, 69(23), 8077-8085

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Acetone ;  reflux
1.2 Solvents: Water ;  overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Catalysis with Phosphine-Containing Amino Acids in Various "Turn" Motifs
Agarkov, Anton; et al, Journal of Organic Chemistry, 2004, 69(23), 8077-8085

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h
Riferimento
Preparation of β2-amino acid derivatives (β2hThr, β2hTrp, β2hMet, β2hPro, β2hLys, pyrrolidine-3-carboxylic acid) by using DIOZ as chiral auxiliary
Gessier, Francois; et al, Helvetica Chimica Acta, 2005, 88(8), 2235-2249

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Raw materials

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:88495-54-9)L-1-Boc-Nipecotic acid
sfd22011
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:88495-54-9)(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
A10550
Purezza:99%
Quantità:500g
Prezzo ($):625.0